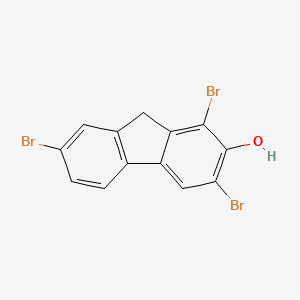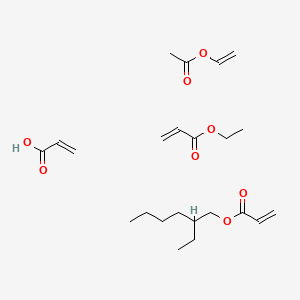
Ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethenyl acetate; 2-ethylhexyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications. These compounds are widely used in various industries, including the production of polymers, adhesives, and coatings. They are known for their reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Ethenyl Acetate: Ethenyl acetate, also known as vinyl acetate, is typically produced by the reaction of ethylene and acetic acid in the presence of a palladium catalyst. The reaction conditions include high temperature and pressure to achieve optimal yields.
2-Ethylhexyl Prop-2-enoate: This reaction is catalyzed by strong acids such as methanesulfonic acid and often involves the use of hydroquinone as a polymerization inhibitor .
Ethyl Prop-2-enoate: This reaction can also be carried out using ion exchange resins as catalysts .
Prop-2-enoic Acid: This process involves the use of air or oxygen in the presence of a catalyst such as molybdenum or vanadium oxides .
Analyse Des Réactions Chimiques
Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and paints. It can also undergo hydrolysis to produce acetic acid and ethanol .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form polymers used in adhesives and coatings. It can also react with other monomers such as styrene and vinyl acetate to form copolymers .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is highly reactive and can undergo various types of reactions, including polymerization, transesterification, and addition reactions. It is commonly used in the production of polymers and resins .
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which is used in superabsorbent materials. It can also participate in addition reactions with various nucleophiles .
Applications De Recherche Scientifique
Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings. It is also used as a precursor in the synthesis of various organic compounds .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of pressure-sensitive adhesives, sealants, and coatings. It is also used in the manufacture of elastomers and plasticizers .
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers, resins, and elastomers. It is also a key intermediate in the synthesis of various pharmaceutical compounds .
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of detergents and dispersants .
Mécanisme D'action
The mechanism of action for these compounds varies depending on their specific applications. For example, in polymerization reactions, the vinyl group in ethenyl acetate and ethyl prop-2-enoate undergoes free-radical polymerization to form long-chain polymers. In esterification reactions, the carboxyl group in prop-2-enoic acid reacts with alcohols to form esters .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Methyl acrylate
- Butyl acrylate
- Vinyl acetate
- Acrylic acid
Uniqueness: The uniqueness of these compounds lies in their specific reactivity and applications. For example, 2-ethylhexyl prop-2-enoate is known for its flexibility and low volatility, making it ideal for use in adhesives and sealants. Ethyl prop-2-enoate, on the other hand, is highly reactive and is used in the production of a wide range of polymers and resins .
These compounds are integral to various industrial processes and continue to be the subject of extensive research and development.
Propriétés
Numéro CAS |
54579-45-2 |
|---|---|
Formule moléculaire |
C23H38O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2.C3H4O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5(6)7-4-2;1-3-6-4(2)5;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
Clé InChI |
WLRMOIVJIQPBQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.CCOC(=O)C=C.CC(=O)OC=C.C=CC(=O)O |
Numéros CAS associés |
54579-45-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

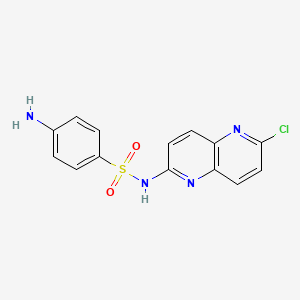
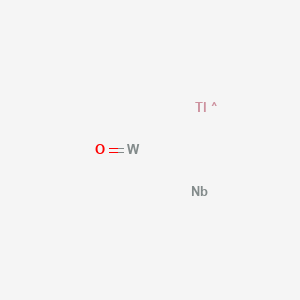
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
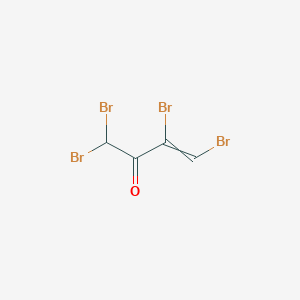
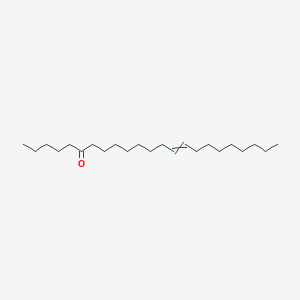
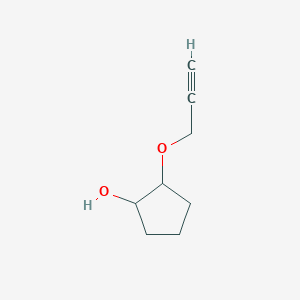
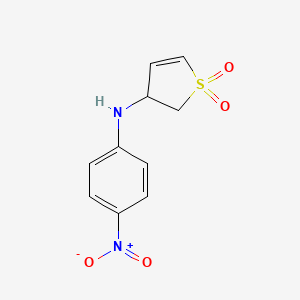
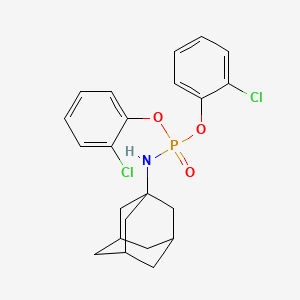
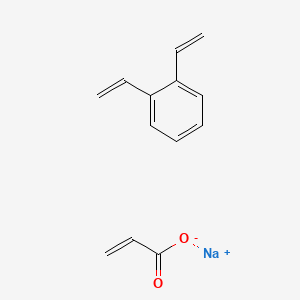
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
